Methyl 4-(fluorocarbonyl)benzoate
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Overview
Description
Methyl 4-(fluorocarbonyl)benzoate is an organic compound with the molecular formula C9H7FO3. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a fluorocarbonyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(fluorocarbonyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(fluorocarbonyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorocarbonyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 4-fluorobenzoic acid and methanol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-Fluorobenzoic acid and methanol.
Reduction: 4-Fluorobenzyl alcohol.
Scientific Research Applications
Methyl 4-(fluorocarbonyl)benzoate is used in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-(fluorocarbonyl)benzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The fluorocarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: Similar structure but lacks the carbonyl group.
Methyl benzoate: Lacks both the fluorine and carbonyl groups.
4-Fluorobenzoic acid: Contains the fluorine but lacks the ester group
Uniqueness
Methyl 4-(fluorocarbonyl)benzoate is unique due to the presence of both the fluorocarbonyl and ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Properties
CAS No. |
709-69-3 |
---|---|
Molecular Formula |
C9H7FO3 |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
methyl 4-carbonofluoridoylbenzoate |
InChI |
InChI=1S/C9H7FO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3 |
InChI Key |
GZGWYTNBYDPWKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)F |
Origin of Product |
United States |
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